3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one is a synthetic compound that has been extensively researched for its potential therapeutic applications. Also known as U-47700, it belongs to the class of opioids and acts on the mu-opioid receptor in the brain.
Wirkmechanismus
U-47700 acts on the mu-opioid receptor in the brain, which is responsible for the regulation of pain, reward, and addiction. It binds to the receptor and activates it, leading to the release of dopamine and other neurotransmitters. This activation results in pain relief, euphoria, and potential addiction.
Biochemical and Physiological Effects
U-47700 has been shown to have similar effects to other opioids, including pain relief, sedation, and euphoria. It also has potential side effects, including respiratory depression, nausea, and constipation. Additionally, U-47700 has been shown to have a high potential for addiction and abuse.
Vorteile Und Einschränkungen Für Laborexperimente
U-47700 has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for addiction and abuse makes it difficult to handle and potentially dangerous for lab personnel.
Zukünftige Richtungen
Future research on U-47700 should focus on its potential therapeutic applications, including its use as an analgesic and in treating opioid addiction. Additionally, further studies should investigate its potential use in cancer treatment and its effects on other opioid receptors in the brain. Finally, research should be conducted on the potential risks and benefits of U-47700, including its potential for addiction and abuse.
In conclusion, U-47700 is a synthetic compound that has been extensively studied for its potential therapeutic applications. While it has shown promise as an analgesic and in treating opioid addiction, its potential for addiction and abuse makes it a controversial topic. Future research should focus on its potential therapeutic benefits and risks, as well as its effects on other opioid receptors in the brain.
Synthesemethoden
The synthesis of U-47700 involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-aminothiophenol in the presence of sodium hydride. The resulting intermediate is then reacted with morpholine to yield U-47700. The synthesis method has been optimized to increase yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
U-47700 has been studied for its potential use as an analgesic, similar to other opioids such as morphine and fentanyl. It has also been investigated for its potential use in treating opioid addiction, due to its ability to bind to the mu-opioid receptor. Additionally, U-47700 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,3-dimorpholin-4-yl-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-27-18-6-5-17(16-19(18)28-2)21(24-7-11-29-12-8-24)22(25-9-13-30-14-10-25)23(26)20-4-3-15-31-20/h3-6,15-16,21-22H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNVLATUOFSGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)C2=CC=CS2)N3CCOCC3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.